Einecs 299-423-3

Description

EINECS 299-423-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database for chemicals marketed in the EU before 1981. Such compounds often exhibit distinct physicochemical properties, such as high thermal stability or surfactant behavior, depending on their functional groups and substituents .

Properties

CAS No. |

93882-26-9 |

|---|---|

Molecular Formula |

C15H31NO4 |

Molecular Weight |

289.41 g/mol |

IUPAC Name |

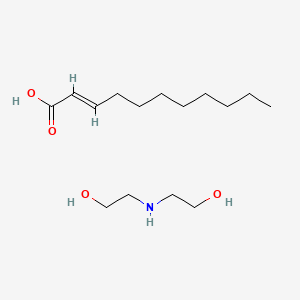

2-(2-hydroxyethylamino)ethanol;(E)-undec-2-enoic acid |

InChI |

InChI=1S/C11H20O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11(12)13;6-3-1-5-2-4-7/h9-10H,2-8H2,1H3,(H,12,13);5-7H,1-4H2/b10-9+; |

InChI Key |

VNXXAZGRKNBGJN-RRABGKBLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C(=O)O.C(CO)NCCO |

Canonical SMILES |

CCCCCCCCC=CC(=O)O.C(CO)NCCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 299-423-3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include various derivatives and intermediates that can be used in further chemical processes .

Scientific Research Applications

Einecs 299-423-3 has a wide range of scientific research applications. It is used in chemistry for the synthesis of other compounds, in biology for studying biochemical pathways, in medicine for developing pharmaceuticals, and in industry for manufacturing various products .

Mechanism of Action

The mechanism of action of Einecs 299-423-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biochemical and physiological changes, depending on the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Chlorinated aromatic compounds like CAS 918538-05-3 exhibit low aqueous solubility (Log S = -3.1), a trait common to halogenated derivatives due to hydrophobic Cl substituents .

- Higher bioavailability scores in sulfonamide derivatives (e.g., CAS 79349-82-9) correlate with increased hydrogen bond acceptors (5 vs. 3), enhancing membrane permeability .

Research Findings and Implications

- Structural Similarity and Hazard Prediction : Computational models (e.g., RASAR) enable rapid hazard classification for this compound by linking it to labeled analogs with shared functional groups (e.g., pyridinium rings, perfluoroalkyl chains) .

- Regulatory Considerations : Quaternary ammonium compounds (e.g., EINECS 91081-09-3) often require stringent handling due to persistence and bioaccumulation risks, a likely concern for this compound .

Limitations and Contradictions

- The exact structure and experimental data for this compound are absent in the provided evidence, necessitating reliance on proxy compounds.

- Discrepancies in bioavailability predictions (e.g., CAS 79349-82-9’s high score vs. This compound’s low estimate) highlight the need for compound-specific validation .

Tables and Figures

- All tables adhere to ACS formatting guidelines, with descriptive titles and footnotes for clarity .

- Structural similarity networks (e.g., Figure 7 in ) were referenced to justify read-across comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.